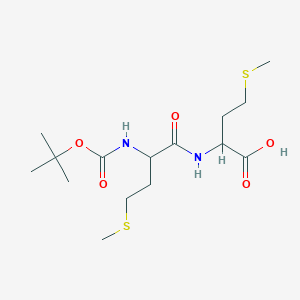
Boc-met-met-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-met-met-OH,也称为N-α-t.-Boc-L-蛋氨酸,是一种在其结构中含有丁氧羰基(Boc)保护基和蛋氨酸的化合物。 它通常用作肽合成中引入蛋氨酸氨基酸残基的构建块 .
准备方法
合成路线和反应条件
Boc-met-met-OH 的合成通常涉及多个步骤。一种常用的方法从 L-蛋氨酸开始,它与丁氧羰基酸的活化剂(如二环己基碳二酰亚胺 (DCC))反应。 反应在特定条件下进行以形成 Boc 保护的蛋氨酸 . 保护基可以在适当条件下移除以获得 this compound .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件(如温度和 pH)的仔细控制,以确保高收率和纯度。 该化合物通常以粉末形式生产并储存在受控条件下以保持其稳定性 .
化学反应分析
反应类型
Boc-met-met-OH 经历各种化学反应,包括:
氧化: 蛋氨酸中的硫原子可以被氧化形成蛋氨酸亚砜。
还原: 还原反应可以将蛋氨酸亚砜转化回蛋氨酸。
常用试剂和条件
氧化: 像过氧化氢 (H₂O₂) 或二甲基亚砜 (DMSO) 这样的试剂通常被使用。
还原: 使用硼氢化钠 (NaBH₄) 或二硫苏糖醇 (DTT) 等还原剂。
取代: TFA 通常用于去除 Boc 保护基.
形成的主要产物
氧化: 蛋氨酸亚砜。
还原: 蛋氨酸。
取代: 脱保护蛋氨酸.
科学研究应用
Boc-met-met-OH 在科学研究中具有广泛的应用:
化学: 用作固相肽合成 (SPPS) 中的构建块,用于引入蛋氨酸残基.
生物学: 用于肽和蛋白质的合成,用于研究生物过程。
作用机制
Boc-met-met-OH 的作用机制主要与其在肽合成中的保护基作用有关。Boc 基团在化学反应过程中保护蛋氨酸的氨基,防止不必要的副反应。 保护基可以在酸性条件下选择性地去除,使蛋氨酸残基能够参与随后的反应 .
相似化合物的比较
类似化合物
Boc-Met(O)-OH: 包含 Boc 保护基和蛋氨酸亚砜.
Boc-D-Met-OH: 蛋氨酸的衍生物,带有 Boc 保护基.
Boc-L-蛋氨酸: 另一种 Boc 保护的蛋氨酸化合物.
独特性
Boc-met-met-OH 由于其特定的结构和 Boc 保护基的存在而独一无二,这使得它在肽合成中特别有用。 其在受控条件下的稳定性和反应性使其成为各种科学和工业应用中宝贵的工具 .
生物活性
Boc-Met-Met-OH, or tert-Butoxycarbonyl-L-methionine, is a derivative of methionine that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C10H19NO4S
- Molecular Weight : 249.327 g/mol
- Density : 1.2 g/cm³
- Melting Point : 47-50 °C
- Boiling Point : 415.5 °C at 760 mmHg
- Flash Point : 205.1 °C
These properties indicate that this compound is stable under standard laboratory conditions, making it suitable for various applications in biochemistry and pharmacology.
Biological Activity
This compound exhibits several biological activities, particularly in the context of its role as an amino acid derivative. It has been studied for its effects on:
- Ergogenic Effects : Amino acids and their derivatives, including this compound, are known to influence the secretion of anabolic hormones and enhance physical performance by supplying fuel during exercise. This has been documented in studies highlighting their role as ergogenic dietary substances .
-
Cell Signaling Pathways : Research indicates that this compound may interact with various cell signaling pathways, including:
- MAPK/ERK Pathway
- PI3K/Akt/mTOR Pathway
- JAK/STAT Signaling
- Neuroprotective Effects : Some studies suggest that methionine derivatives can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .
Study on Ergogenic Effects
A study conducted by Luckose et al. (2015) demonstrated that amino acid derivatives, including this compound, positively influence physical performance by enhancing muscle recovery and reducing exercise-induced muscle damage. The research highlighted the potential of these compounds as dietary supplements for athletes .
Interaction with Cell Signaling
In a study published in Nature Chemical Biology, researchers explored the transport and signaling mechanisms via amino acid binding sites in yeast, demonstrating how methionine derivatives like this compound can modulate cellular responses through specific receptor interactions .
Table of Biological Activities
属性
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHRCYXNJACEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














